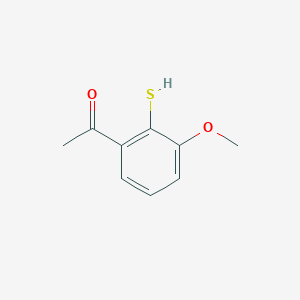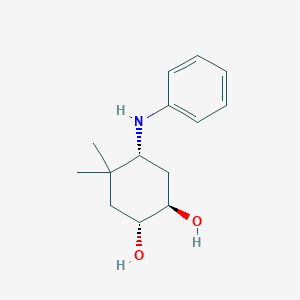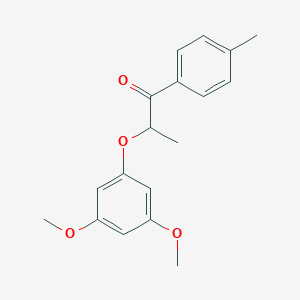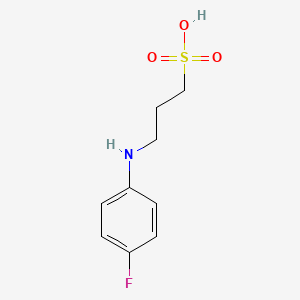![molecular formula C19H32N2O3 B14185889 N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea CAS No. 921766-25-8](/img/structure/B14185889.png)
N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a chemical compound with the molecular formula C19H32N2O3 It is characterized by the presence of a decyl group attached to a urea moiety, which is further substituted with a 4-hydroxy-3-methoxyphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of decylamine with 4-hydroxy-3-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of a nitro group can produce an amine derivative.
科学研究应用
N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
作用机制
The mechanism of action of N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-decanamide (N-Vanillyldecanamide): This compound shares a similar structure but has an amide group instead of a urea moiety.
4-Hydroxy-3-methoxybenzaldehyde nicotinamide: This compound has a similar phenolic structure but differs in its functional groups and overall molecular architecture.
Uniqueness
N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
921766-25-8 |
|---|---|
分子式 |
C19H32N2O3 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
1-decyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C19H32N2O3/c1-3-4-5-6-7-8-9-10-13-20-19(23)21-15-16-11-12-17(22)18(14-16)24-2/h11-12,14,22H,3-10,13,15H2,1-2H3,(H2,20,21,23) |
InChI 键 |
SUCBHSPOTXWHDQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC(=O)NCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)




![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)


![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)

![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)



